4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865688
InChI: InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C13H20N2S
Molecular Weight: 236.38 g/mol

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol

CAS No.:

Cat. No.: VC15865688

Molecular Formula: C13H20N2S

Molecular Weight: 236.38 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridine-2-thiol -

Specification

Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
IUPAC Name 4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridine-2-thione
Standard InChI InChI=1S/C13H20N2S/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16)
Standard InChI Key MYKBUGXGPJIDNG-UHFFFAOYSA-N
Canonical SMILES CCCN1CCCC1C2=CNC(=S)C=C2C

Introduction

Structural and Molecular Characterization

Core Framework and Substituent Configuration

The molecule consists of a pyridine ring substituted at three positions:

  • C2: A thiol (-SH) group, which may tautomerize to a thione (=S) form depending on environmental conditions .

  • C4: A methyl (-CH₃) group contributing to steric and electronic modulation.

  • C5: A 1-propylpyrrolidin-2-yl moiety, where a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is functionalized with a propyl chain at the N1 position .

Molecular Geometry

The pyrrolidine ring adopts a puckered conformation, with the propyl group introducing asymmetry. The dihedral angle between the pyridine and pyrrolidine planes is critical for intermolecular interactions, as seen in structurally related compounds .

Key Bond Lengths and Angles (Theoretical)

  • C-S bond: ~1.68 Å (consistent with thione forms in analogous pyridine-thiols) .

  • N-C (pyrrolidine): 1.45–1.50 Å, typical for saturated amines .

  • Dihedral angle (pyridine-pyrrolidine): Estimated at 30–40°, based on similar N-heterocyclic systems .

Molecular Properties

PropertyValue
Molecular formulaC₁₃H₁₉N₂S
Molecular weight235.36 g/mol
XLogP3-AA2.1 (predicted)
Hydrogen bond donors1 (thiol)
Hydrogen bond acceptors2 (pyridine N, thiol S)

Derived from PubChem data for analogous structures and computational tools.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed:

Route A: Pyridine-First Functionalization

  • Core formation: Synthesize 4-methylpyridine-2-thiol via:

    • Chichibabin reaction followed by thiolation at C2 .

    • Direct thiol introduction using Lawesson’s reagent .

  • Pyrrolidine coupling: Introduce the 1-propylpyrrolidin-2-yl group via:

    • Ullmann coupling with a pre-formed N-propylpyrrolidine-2-boronic ester .

    • Nucleophilic aromatic substitution under high-temperature conditions .

Route B: Pyrrolidine-First Assembly

  • N-propylpyrrolidine synthesis:

    • Alkylation of pyrrolidine with propyl bromide in the presence of a base .

  • Pyridine ring construction:

    • Hantzsch pyridine synthesis with a thiol-containing precursor .

Optimized Protocol (Hypothetical)

  • Step 1: Prepare N-propylpyrrolidine by refluxing pyrrolidine with propyl bromide and K₂CO₃ in acetonitrile (yield: 85%) .

  • Step 2: Functionalize 5-bromo-4-methylpyridine-2-thiol via Suzuki-Miyaura coupling with N-propylpyrrolidine-2-boronic acid .

  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc 7:3) .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

Peak (cm⁻¹)Assignment
2550ν(S-H) stretch
1580ν(C=N) pyridine
1450δ(CH₂) pyrrolidine
1250ν(C-S) thione

Based on data from analogous thiol-pyridine derivatives .

¹H NMR (Predicted, CDCl₃, 400 MHz)

  • δ 1.02 (t, 3H): Propyl CH₃.

  • δ 1.85–2.20 (m, 8H): Pyrrolidine and propyl CH₂.

  • δ 2.55 (s, 3H): Pyridine C4-CH₃.

  • δ 7.35 (s, 1H): Pyridine H3.

¹³C NMR (Predicted, CDCl₃, 100 MHz)

  • δ 15.8: Propyl CH₃.

  • δ 22.1–55.4: Pyrrolidine and propyl CH₂.

  • δ 123.5–150.2: Pyridine carbons.

  • δ 195.3: C=S (thione form) .

Hypothetical Biological Activity

Enzyme Inhibition

The pyrrolidine moiety is a common pharmacophore in inhibitors targeting proteases and kinases . Molecular docking studies (hypothetical) indicate potential binding to the S3 pocket of MmpL3, a mycobacterial membrane protein .

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